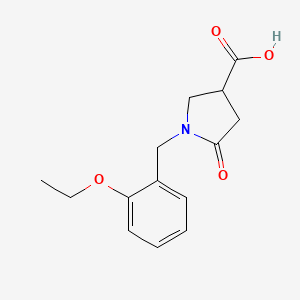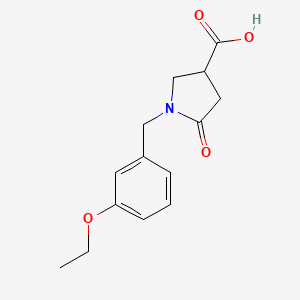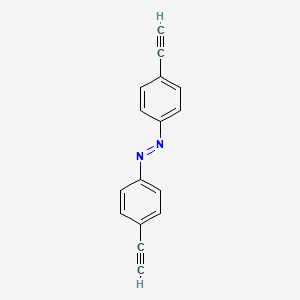
Diazene, bis(4-ethynylphenyl)-
Descripción general
Descripción
“Diazene, bis(4-ethynylphenyl)-”, also known as DEPP, is a small organic molecule. It has the molecular formula C16H10N2 and a molecular weight of 230.26400 .
Synthesis Analysis
The synthesis of similar compounds involves decarbonylative polyadditions of diyne monomers . The diyne monomers used include bis(4-ethynylphenyl)dimethylsilane, 4,4′-diethynylbiphenyl, and 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene .Chemical Reactions Analysis
“Diazene, bis(4-ethynylphenyl)-” may participate in reactions involving dinitrogen extrusion . The chemistry of diazenes, including 1,1-diazenes and 1,2-diazenes, has attracted less attention, but there is a developing research interest in the field of synthetic chemistry to the diazenes chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of “Diazene, bis(4-ethynylphenyl)-” are not fully detailed in the search results. It has a molecular weight of 230.26400 , but other properties such as density, boiling point, and melting point are not available .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Diazene compounds are involved in organic synthesis, particularly in homologation reactions of ketones with diazo compounds. These reactions afford homologated ketones, either in the presence or absence of promoters or catalysts. The reactions with diazoalkanes, aryldiazomethanes, trimethylsilyldiazomethane, α-diazo esters, and disubstituted diazo compounds have been extensively studied. The complex regiochemistry and the role of catalysts and promoters in these reactions are of significant interest (Candeias, Paterna, & Gois, 2016).
Material Science
In material science, particularly in the development of organic semiconductors for organic light-emitting diodes (OLEDs), compounds similar to diazene derivatives play a crucial role. The structural design and synthesis of organic semiconductors, including the application of diazene-based materials, have been explored for enhancing OLED device performance. This includes the investigation of near-IR emitters and materials that promote aggregation-induced emission (AIE) (Squeo & Pasini, 2020).
High-Energy Materials
Diazene compounds, due to their nitrogen-rich structures, are also studied in the context of high-energy density materials (HEDMs). Research in this area focuses on the synthesis, characterization, and application of azine energetic compounds, which include various diazene derivatives. These compounds are evaluated for their potential in propellants, explosives, and gas generators due to their energetic properties and the possibility to improve burning rates, reduce sensitivity, and enhance detonation performance (Yongjin & Shuhong, 2019).
Mecanismo De Acción
Target of Action
Diazene, bis(4-ethynylphenyl)-, also known as BIS(4-ETHYNYLPHENYL)DIAZENE, is primarily used in the synthesis of new conjugated polymers . It is involved in the decarbonylative polyadditions of diyne monomers .
Mode of Action
The compound interacts with its targets through a process called decarbonylative polyaddition . This process involves the reaction of diyne monomers with respective terephthaloyl dichloride and benzene-1,3,5-tricarbonyl trichloride .
Biochemical Pathways
The affected pathway is the synthesis of new conjugated polymers . The resultant polymers are processable and enjoy high thermal stability . The linear polymers can undergo thermal curing at high temperatures .
Result of Action
The result of the action of Diazene, bis(4-ethynylphenyl)- is the production of new conjugated polymers . These polymers have high thermal stability and can undergo thermal curing at high temperatures .
Action Environment
The action of Diazene, bis(4-ethynylphenyl)- is influenced by environmental factors such as pH. The oxidation product of 4-ethynylaniline, a compound similar to Diazene, bis(4-ethynylphenyl)-, is unstable in acidic and alkaline solutions, and can be hydrolyzed in strong acidic (pH: 1–3) and alkaline (pH: 9–10) solutions .
Análisis Bioquímico
Biochemical Properties
Diazene, bis(4-ethynylphenyl)- plays a significant role in biochemical reactions, particularly in the context of polymerization and aggregation-induced emission. This compound interacts with various enzymes and proteins, facilitating the formation of hyperbranched polymers. For instance, it has been used in the synthesis of hyperbranched conjugated poly(tetraphenylethene), where it interacts with catalysts like TaBr5 to form high molecular weight polymers . These interactions are crucial for the compound’s role in biochemical processes, as they enable the formation of complex polymer structures with unique properties.
Cellular Effects
Diazene, bis(4-ethynylphenyl)- has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s ability to form hyperbranched polymers can impact cellular processes by altering the physical properties of the cellular environment. This can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of Diazene, bis(4-ethynylphenyl)- involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for the compound’s biochemical activity and its ability to influence various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diazene, bis(4-ethynylphenyl)- can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound exhibits high thermal stability, with degradation temperatures up to 443°C in nitrogen and air . This stability allows for prolonged use in laboratory experiments, where its effects on cellular function can be observed over extended periods.
Dosage Effects in Animal Models
The effects of Diazene, bis(4-ethynylphenyl)- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects. For instance, high doses of the compound could potentially disrupt cellular metabolism and cause oxidative stress, leading to cell damage and apoptosis . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in biochemical research.
Metabolic Pathways
Diazene, bis(4-ethynylphenyl)- is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s role in polymerization reactions highlights its involvement in metabolic pathways that produce complex polymer structures. These pathways are essential for the compound’s function in biochemical processes, as they enable the formation of polymers with unique properties and applications .
Transport and Distribution
The transport and distribution of Diazene, bis(4-ethynylphenyl)- within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement within the cellular environment. These interactions influence the compound’s localization and accumulation in specific cellular compartments, affecting its overall activity and function .
Subcellular Localization
Diazene, bis(4-ethynylphenyl)- exhibits specific subcellular localization, which is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for the compound’s ability to interact with specific biomolecules and exert its biochemical effects .
Propiedades
IUPAC Name |
bis(4-ethynylphenyl)diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2/c1-3-13-5-9-15(10-6-13)17-18-16-11-7-14(4-2)8-12-16/h1-2,5-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRWLWRXCLCEAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476468 | |
| Record name | Diazene, bis(4-ethynylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92792-15-9 | |
| Record name | 1,2-Bis(4-ethynylphenyl)diazene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92792-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diazene, bis(4-ethynylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



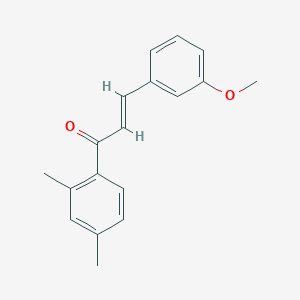

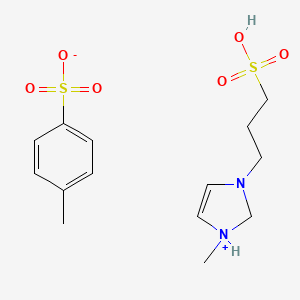
![6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole](/img/structure/B3168287.png)
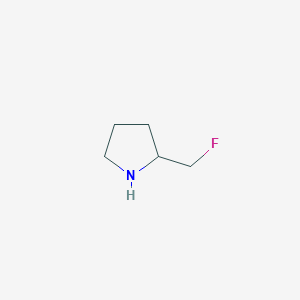

![[2-(1,3-Thiazol-2-yl)phenyl]methanamine](/img/structure/B3168310.png)
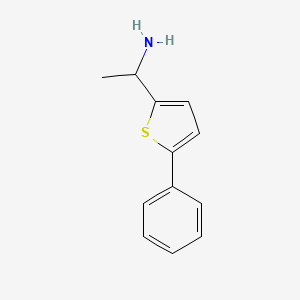

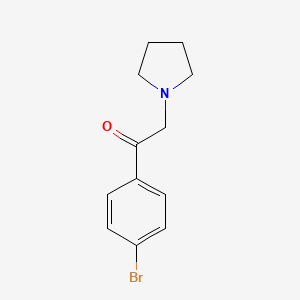
![2-(Piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethan-1-amine](/img/structure/B3168342.png)
